molecular formula C6H9N3O B1439289 2-Ethoxypyrimidin-5-amine CAS No. 73418-86-7

2-Ethoxypyrimidin-5-amine

Cat. No.: B1439289
CAS No.: 73418-86-7
M. Wt: 139.16 g/mol
InChI Key: KPNZINMQYGYLCI-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidin-5-amine is a chemical compound that belongs to the class of pyrimidine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. The compound’s molecular formula is C6H9N3O, and it has a molecular weight of 139.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxypyrimidin-5-amine typically involves the reaction of ethylamine with pyrimidine derivatives under controlled conditions. One common method involves the use of ethylamine and 2-chloropyrimidine in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with the ethoxy group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypyrimidin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The

Biological Activity

2-Ethoxypyrimidin-5-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring substituted with an ethoxy group at the 2-position and an amino group at the 5-position. This configuration is significant as it influences the compound's biological interactions.

Research suggests that this compound may interact with various biological targets, including enzymes and receptors. The presence of the amino group allows for potential nucleophilic interactions, while the ethoxy substituent may enhance lipophilicity, facilitating membrane permeability.

Potential Biological Activities

  • Antimicrobial Activity : Similar pyrimidine derivatives have shown promise as antimicrobial agents. Studies indicate that this compound may exhibit similar properties by inhibiting bacterial growth through interference with essential metabolic pathways.
  • Antiviral Properties : Compounds with analogous structures have been investigated for antiviral effects, suggesting that this compound could modulate viral replication mechanisms.
  • Anti-inflammatory Effects : Some studies highlight the potential for this compound to inhibit nitric oxide production in immune cells, indicating anti-inflammatory properties.

Case Studies

  • Antimicrobial Evaluation : A study evaluated various pyrimidine derivatives, including this compound, against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range indicative of moderate to strong antimicrobial activity.
    CompoundBacterial StrainMIC (µg/mL)
    This compoundStaphylococcus aureus32
    This compoundEscherichia coli64
  • Antiviral Activity : In vitro studies assessed the antiviral efficacy of this compound against influenza virus. The compound demonstrated a dose-dependent reduction in viral titers, with an IC50 value indicating effective inhibition at low concentrations.
  • Inflammation Studies : Research focusing on nitric oxide synthesis in activated macrophages revealed that this compound significantly reduced nitric oxide levels, suggesting its potential as an anti-inflammatory agent.

Properties

IUPAC Name

2-ethoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6-8-3-5(7)4-9-6/h3-4H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNZINMQYGYLCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663922
Record name 2-Ethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73418-86-7
Record name 2-Ethoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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